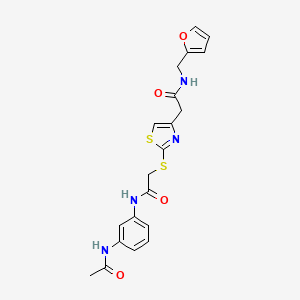![molecular formula C20H14F4N2O2 B2793076 N-(4-fluorobenzyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide CAS No. 439111-42-9](/img/structure/B2793076.png)
N-(4-fluorobenzyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide, referred to as FBTPC, is a synthetic compound with an aromatic ring of six atoms and a carboxamide group. It is an important intermediate in the synthesis of several pharmaceuticals and has been extensively studied for its potential applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
FBTPC has been studied for its potential applications in medicinal chemistry. It has been used as a ligand in the synthesis of biologically active molecules such as peptides, peptidomimetics, and small-molecule inhibitors. It has also been used as an intermediate in the synthesis of several pharmaceuticals, including antifungal and antibacterial agents.
Wirkmechanismus
FBTPC acts as a ligand in the synthesis of biologically active molecules. It binds to the target molecule, forming a complex that can be used to control the activity of the target molecule. The binding of FBTPC to the target molecule is believed to be mediated by hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
FBTPC has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the growth of certain bacteria and fungi, suggesting it may have potential applications in the treatment of bacterial and fungal infections. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, suggesting it may have potential applications in drug metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
FBTPC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, making it ideal for use in a wide range of experiments. It is also highly soluble in aqueous solutions, making it easy to work with in the lab. However, FBTPC also has some limitations. It is unstable in organic solvents, making it difficult to work with in organic synthesis. Additionally, it is not as widely studied as other compounds, making it difficult to predict its effects in certain experiments.
Zukünftige Richtungen
Due to its potential applications in medicinal chemistry, there are several future directions for research on FBTPC. These include further investigation of its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug metabolism. Additionally, further research could be conducted on its synthesis and stability in organic solvents. Finally, further research could be conducted on its potential applications in the treatment of bacterial and fungal infections.
Synthesemethoden
FBTPC is typically synthesized through a two-step process. The first step involves the reaction of 4-fluorobenzyl bromide and 3-trifluoromethylbenzoyl chloride in the presence of a base, such as potassium carbonate, to form FBTPC. The second step involves the deprotection of the carboxamide group to form the desired product.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2O2/c21-16-6-4-12(5-7-16)10-26-19(28)17-9-14(11-25-17)18(27)13-2-1-3-15(8-13)20(22,23)24/h1-9,11,25H,10H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIYIPPHUXMCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2792996.png)

![5-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2792998.png)

![2,6-difluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2793007.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrimidin-4-amine](/img/structure/B2793008.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-phenylethane-1-sulfonamido](/img/structure/B2793009.png)

![(3Z)-3-Benzylidene-N-(1-cyanoethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2793011.png)

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2793013.png)
![2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2793014.png)
![1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B2793015.png)